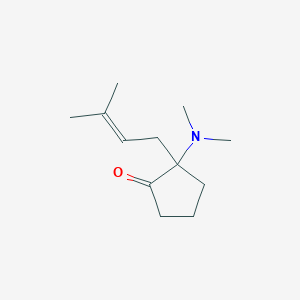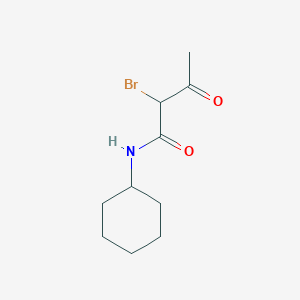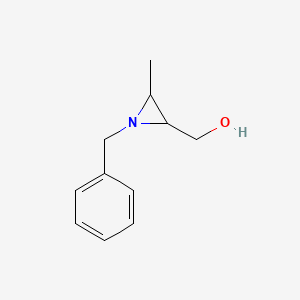
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol is an organic compound characterized by its unique structure, which includes a phenylethyl group and a pentene backbone with two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-2-one with phenylethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired diol . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2-one.
Reduction: Formation of 4-Methyl-3-(2-phenylethyl)pentane-2,3-diol.
Substitution: Formation of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-dichloride.
科学的研究の応用
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenylethyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.
類似化合物との比較
Similar Compounds
- 4-Methyl-3-(2-phenylethyl)pent-4-ene-2-one
- 4-Methyl-3-(2-phenylethyl)pentane-2,3-diol
- 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-dichloride
Uniqueness
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol is unique due to its combination of a phenylethyl group and a pentene backbone with two hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
91826-78-7 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
4-methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol |
InChI |
InChI=1S/C14H20O2/c1-11(2)14(16,12(3)15)10-9-13-7-5-4-6-8-13/h4-8,12,15-16H,1,9-10H2,2-3H3 |
InChIキー |
AZMKBYQDNWUEFC-UHFFFAOYSA-N |
正規SMILES |
CC(C(CCC1=CC=CC=C1)(C(=C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)




![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)

![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)

![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)

